3-(naphthalen-1-yl)azetidine hydrochloride
Description
Significance of Azetidine (B1206935) Core Structures in Chemical and Biological Research
Azetidines are four-membered nitrogen-containing saturated heterocycles that have emerged as valuable scaffolds in medicinal chemistry. nih.govrsc.org Although historically considered challenging to synthesize, recent advancements have made them more accessible for research and development. nih.govrsc.org The significance of the azetidine ring is rooted in its unique structural and chemical properties.
The reactivity of the azetidine ring is influenced by considerable ring strain (approximately 25.4 kcal/mol), which is intermediate between the highly reactive aziridines and the more stable pyrrolidines. rsc.org This inherent strain allows for unique chemical transformations while maintaining sufficient stability for practical handling and incorporation into larger molecules. rsc.orgrsc.org
From a drug design perspective, the azetidine scaffold offers several advantages. Its rigid, three-dimensional structure provides a defined spatial arrangement for appended functional groups, which can lead to higher binding affinity with biological targets due to a reduction in the entropic penalty of binding. enamine.net This conformational rigidity is a desirable trait in fragment-based drug design. enamine.net Furthermore, the presence of a nitrogen atom within the ring introduces a polar element, influencing properties like solubility and the potential for hydrogen bonding interactions with protein targets. rsc.org
The versatility of the azetidine moiety is demonstrated by its presence in a wide array of biologically active compounds. Research has shown that compounds incorporating an azetidine core exhibit a diverse range of pharmacological activities, including antibacterial, anticancer, anti-inflammatory, antiviral, and antidiabetic properties. nih.gov They have also been investigated for the treatment of central nervous system (CNS) disorders. nih.govresearchgate.net The successful application of the azetidine scaffold is exemplified by approved drugs like azelnidipine, an antihypertensive calcium channel blocker. rsc.orgenamine.net
Rationale for Naphthalene (B1677914) Moiety Integration within Azetidine Frameworks
The integration of a naphthalene ring system into an azetidine framework is a deliberate strategy in medicinal chemistry, designed to leverage the distinct properties of this bicyclic aromatic hydrocarbon. Naphthalene itself is a well-explored scaffold known to be a component of numerous bioactive compounds. nih.govekb.eg Its incorporation is rationalized by its ability to confer a range of biological activities and favorable physicochemical properties to a parent molecule.
The naphthalene moiety is a large, lipophilic, and planar structure that can engage in significant van der Waals and π-stacking interactions with biological targets, particularly within hydrophobic pockets of enzymes or receptors. nih.gov This can contribute to enhanced binding affinity and potency. The versatility of the naphthalene ring allows for substitution at various positions, enabling chemists to fine-tune the steric, electronic, and pharmacokinetic properties of the molecule to optimize its biological effect. ekb.eg
Naphthalene-based compounds have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antidepressant effects. nih.govekb.eg Several FDA-approved drugs contain a naphthalene core, such as the anti-inflammatory drug naproxen, the antihypertensive agent propranolol, and the antifungal terbinafine, highlighting its clinical relevance. nih.govekb.eg
By combining the rigid, three-dimensional azetidine core with the broad biological profile and binding capabilities of the naphthalene moiety, researchers aim to create hybrid molecules with novel or enhanced therapeutic potential. The azetidine serves as a constrained linker or a key interacting element, while the naphthalene group often acts as an anchor, fitting into specific binding sites of target proteins.
Overview of Research Trajectories for 3-(Naphthalen-1-yl)azetidine (B15279506) Hydrochloride and Analogues
While specific research focused exclusively on 3-(naphthalen-1-yl)azetidine hydrochloride is not extensively detailed in publicly available literature, the research trajectories for its analogues—compounds with similar core structures—provide a clear indication of the scientific interest and potential applications for this class of molecules. The investigation into naphthalene-substituted azetidines and related structures primarily follows pathways in antimicrobial and neurological research.
One significant area of investigation is the development of novel antimicrobial agents. Studies have been conducted on naphthylamine analogues that incorporate a related four-membered heterocyclic ring, the azetidin-2-one (B1220530) (or β-lactam) nucleus. researchgate.netxiahepublishing.com For instance, researchers have synthesized and evaluated a series of 3-chloro-4-(substituted phenyl)-1-(naphthalen-yl)azetidin-2-ones for their antibacterial and antifungal activities. xiahepublishing.com Certain compounds in these series have demonstrated broad-spectrum activity against various bacterial strains. researchgate.net This line of research suggests a potential trajectory for exploring the antimicrobial properties of this compound and its derivatives.
Another prominent research direction involves the central nervous system. A study focusing on neurodegenerative diseases synthesized a series of N-(3-chloro-2-oxo-4-phenylazetidin-1-yl)-2-(naphthalen-1-yl) acetamide (B32628) derivatives and evaluated them for anti-Parkinson's activity. researchgate.net This highlights the potential for naphthalene-azetidine hybrids to modulate neurological targets. Furthermore, other azetidine analogues have been investigated as potent inhibitors of the vesicular monoamine transporter-2 (VMAT2), a key target in the treatment of substance abuse. nih.gov These studies on structurally related azetidines suggest that this compound could be a candidate for investigation in the context of neurological disorders.
The tables below summarize findings for representative analogues, illustrating the biological activities being explored for this chemical class.
Research Data on Naphthalene-Azetidinone Analogues
The following table presents data from studies on related naphthalene-substituted azetidinone compounds, which share structural similarities with 3-(naphthalen-1-yl)azetidine.
Table 1: Biological Activity of Naphthalene-Azetidinone Analogues
This table is interactive. You can sort and filter the data.
| Compound Class | Specific Analogue Example | Target/Activity Screened | Key Finding | Reference |
| Naphthalene-Azetidin-2-ones | 3-chloro-4-(4-hydroxyphenyl)-1-(naphthalen-3-yl)azetidin-2-one | Antimicrobial Activity | Exhibited broad-spectrum antibacterial activity. | researchgate.net, xiahepublishing.com |
| Naphthalene-Azetidin-2-ones | N-(3-chloro-2-oxo-4-phenylazetidin-1-yl)-2-(naphthalen-1-yl) acetamide | Anti-Parkinson's Activity | Derivatives were synthesized to target neurodegeneration. | researchgate.net |
| Naphthalene-Thiazolidinones | 3-(naphthalen-3-yl)-4-phenylthiazolidin-2-one | Antifungal Activity | Showed notable antifungal activity compared to a standard drug. | researchgate.net, xiahepublishing.com |
Physicochemical Properties of this compound and Related Compounds
This table outlines the basic chemical properties of the subject compound and a closely related structural isomer.
Table 2: Physicochemical Properties
This table is interactive. You can sort and filter the data.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Reference |
| This compound | Not explicitly listed in search results | C13H14ClN | 219.71 | chembk.com |
| 3-[(Naphthalen-1-yl)methoxy]azetidine hydrochloride | 1354951-68-0 | C14H16ClNO | 249.74 | sigmaaldrich.com, aaronchem.com |
| 3-(Naphthalen-2-yloxy)azetidine | 784123-27-9 | C13H13NO | 199.25 | chemscene.com |
An exploration of the synthetic routes toward the highly specific chemical architecture of this compound reveals a landscape rich with modern organic chemistry techniques. The construction of this molecule and its analogs hinges on two primary strategic considerations: the formation of the strained four-membered azetidine ring and the precise installation of the bulky naphthalene substituent at the C-3 position. This article details the principal synthetic methodologies employed for these purposes, focusing on the formation of the core azetidine structure and the subsequent or concurrent introduction of the naphthalene moiety.
Structure
3D Structure of Parent
Properties
CAS No. |
7606-37-3 |
|---|---|
Molecular Formula |
C13H14ClN |
Molecular Weight |
219.71 g/mol |
IUPAC Name |
3-naphthalen-1-ylazetidine;hydrochloride |
InChI |
InChI=1S/C13H13N.ClH/c1-2-6-12-10(4-1)5-3-7-13(12)11-8-14-9-11;/h1-7,11,14H,8-9H2;1H |
InChI Key |
BOYNMFPGGNYUGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C2=CC=CC3=CC=CC=C32.Cl |
Purity |
95 |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Elucidation of 3 Naphthalen 1 Yl Azetidine Hydrochloride
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 3-(naphthalen-1-yl)azetidine (B15279506) hydrochloride, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be employed for a full structural assignment. The presence of the hydrochloride salt means the azetidine (B1206935) nitrogen is protonated, which will significantly influence the chemical shifts of the adjacent protons and carbons.
Proton (¹H) NMR Spectroscopic Analysis
The ¹H NMR spectrum of 3-(naphthalen-1-yl)azetidine hydrochloride is anticipated to display distinct signals for the aromatic protons of the naphthalene (B1677914) ring and the aliphatic protons of the azetidine ring.
The seven protons of the naphthalen-1-yl group would appear in the aromatic region, typically between δ 7.0 and 8.5 ppm. The exact chemical shifts and coupling patterns would be complex due to the restricted rotation and the electronic effects of the azetidine substituent. The proton at the C8 position of the naphthalene ring is expected to be significantly deshielded due to its proximity to the substituent at C1, likely appearing as a doublet at the lowest field.
The protons on the azetidine ring would be found in the aliphatic region of the spectrum. Due to the protonation of the nitrogen, the protons on the carbons adjacent to the nitrogen (C2 and C4) are expected to be deshielded and would likely appear as multiplets around δ 4.0-4.5 ppm. The proton at C3, which is attached to the naphthalene ring, would also be a multiplet, with its chemical shift influenced by both the azetidine ring and the aromatic system. The NH proton of the protonated amine would likely appear as a broad singlet, and its chemical shift could vary depending on the solvent and concentration.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Naphthalene H-2', H-3', H-4', H-5', H-6', H-7' | 7.0 - 8.2 | Multiplets | 6H |
| Naphthalene H-8' | 8.2 - 8.5 | Doublet | 1H |
| Azetidine CH (C3) | 4.5 - 5.0 | Multiplet | 1H |
| Azetidine CH₂ (C2, C4) | 4.0 - 4.5 | Multiplets | 4H |
| Azetidine NH₂⁺ | Variable | Broad Singlet | 2H |
Note: These are predicted values and may vary based on solvent and experimental conditions.
Carbon-13 (¹³C) NMR Spectroscopic Analysis
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, ten signals are expected for the naphthalene ring carbons and two signals for the azetidine ring carbons.
The aromatic carbons of the naphthalene moiety would resonate in the range of δ 120-135 ppm. The quaternary carbons (C1', C4a', C8a') would likely have distinct chemical shifts. The carbon directly attached to the azetidine ring (C1') would be influenced by the substituent effect.
The aliphatic carbons of the azetidine ring would be significantly affected by the protonated nitrogen. The carbons at C2 and C4 are expected to be deshielded and would appear in the range of δ 50-60 ppm. The C3 carbon, being a methine carbon attached to the bulky naphthalene group, would have a distinct chemical shift in a similar region.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Naphthalene Quaternary Carbons (C1', C4a', C8a') | 130 - 140 |
| Naphthalene CH Carbons | 120 - 130 |
| Azetidine CH (C3) | 55 - 65 |
| Azetidine CH₂ (C2, C4) | 50 - 60 |
Note: These are predicted values and may vary based on solvent and experimental conditions.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity
To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, a suite of 2D NMR experiments would be necessary.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. It would be crucial for establishing the connectivity between the protons on the azetidine ring and for tracing the coupling pathways within the naphthalene ring system.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It would allow for the direct assignment of each carbon signal to its attached proton(s). For example, the signals for the azetidine CH and CH₂ groups in the ¹H spectrum would correlate with their corresponding signals in the ¹³C spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. This is particularly powerful for connecting different fragments of the molecule. For instance, HMBC would show a correlation between the proton at C3 of the azetidine ring and the carbons of the naphthalene ring (C1', C2', and C8a'), confirming the point of attachment.
Advanced NMR Studies (e.g., ¹⁵N NMR, ¹⁹F NMR for derivatized compounds)
While less common, ¹⁵N NMR could provide direct information about the nitrogen atom of the azetidine ring. The chemical shift of the nitrogen would be indicative of its hybridization and chemical environment, and a significant downfield shift would be expected upon protonation to form the hydrochloride salt.
Should fluorinated derivatives of this compound be synthesized, ¹⁹F NMR would be an invaluable tool for characterization, given its high sensitivity and wide chemical shift range.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate mass measurement of the parent ion, allowing for the determination of the elemental composition. For this compound, the analysis would be performed on the protonated free base, [M+H]⁺.
The expected exact mass of the protonated molecule (C₁₃H₁₄N + H)⁺ can be calculated.
Table 3: High-Resolution Mass Spectrometry Data for the Protonated Molecule
| Ion | Formula | Calculated Exact Mass (m/z) |
| [M+H]⁺ | C₁₃H₁₅N⁺ | 186.1226 |
Note: This is a calculated value.
The fragmentation pattern in the MS/MS spectrum would provide further structural confirmation. Key fragmentations would likely involve the cleavage of the azetidine ring and the loss of the azetidine moiety from the naphthalene ring. The most stable fragment would likely be the naphthylmethyl cation or a related aromatic fragment.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
Tandem mass spectrometry (MS/MS) is an indispensable tool for elucidating the structure of molecules by fragmenting a selected precursor ion and analyzing the resulting product ions. For this compound, electrospray ionization (ESI) in positive mode would generate a protonated molecular ion [M+H]⁺. The subsequent fragmentation of this ion in a collision cell provides insights into the molecule's connectivity and stability.
The fragmentation of the [M+H]⁺ ion of 3-(naphthalen-1-yl)azetidine is expected to proceed through several key pathways, primarily involving the cleavage of the azetidine ring and the bond connecting it to the naphthalene group. The high-energy collision-induced dissociation (CID) would likely initiate fragmentation at the weakest bonds and lead to the formation of stable carbocations and neutral losses.
Plausible Fragmentation Pathways:
Formation of the Naphthylmethyl Cation: A primary fragmentation event would be the cleavage of the C-N bond connecting the azetidine ring to the naphthalene moiety, leading to the formation of a highly stable, resonance-stabilized naphthalen-1-ylmethyl cation. This fragment is often a dominant peak in the mass spectra of similar compounds.
Azetidine Ring Opening: The protonated azetidine ring can undergo a ring-opening mechanism, followed by the loss of small neutral molecules like ethene (C₂H₄).
Retro-Cycloaddition: A [2+2] retro-cycloaddition of the azetidine ring could occur, leading to the formation of an iminium ion and an alkene.
These pathways allow for the systematic mapping of the molecule's structure, confirming the presence and connectivity of both the azetidine and naphthalene components.
Table 1: Predicted MS/MS Fragmentation Data for 3-(Naphthalen-1-yl)azetidine [M+H]⁺ This table is interactive. You can sort and filter the data.
| m/z of Fragment Ion | Proposed Structure/Formula | Fragmentation Pathway |
|---|---|---|
| 200.11 | [C₁₄H₁₅N + H]⁺ | Precursor Ion (protonated molecule) |
| 141.07 | [C₁₁H₉]⁺ | Formation of naphthalen-1-ylmethyl cation via C-N bond cleavage |
| 128.06 | [C₁₀H₈]⁺ | Loss of the azetidine ring and a methyl group |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy probes the vibrational modes of molecules, providing a characteristic fingerprint of the functional groups present. The IR spectrum of this compound is expected to display a combination of absorptions corresponding to the azetidinium cation and the naphthalene ring system.
The key diagnostic absorptions would include:
N-H Stretching: A broad and strong absorption band is anticipated in the region of 2700-3100 cm⁻¹, characteristic of the N-H⁺ stretch in the protonated azetidinium hydrochloride salt.
Aromatic C-H Stretching: Sharp peaks appearing just above 3000 cm⁻¹ (typically 3050-3100 cm⁻¹) are indicative of the C-H stretching vibrations within the naphthalene ring.
Aliphatic C-H Stretching: Absorptions in the 2850-2960 cm⁻¹ range correspond to the symmetric and asymmetric stretching of the C-H bonds in the saturated azetidine ring.
Aromatic C=C Stretching: A series of medium to sharp bands between 1450 cm⁻¹ and 1600 cm⁻¹ are characteristic of the carbon-carbon double bond stretching within the aromatic naphthalene system.
C-N Stretching: The stretching vibration of the C-N bond in the azetidine ring is expected to appear in the 1200-1350 cm⁻¹ region.
Aromatic C-H Bending: Strong absorptions in the fingerprint region, particularly between 770-810 cm⁻¹, are indicative of the out-of-plane C-H bending for the 1-substituted naphthalene ring.
Table 2: Characteristic IR Absorption Frequencies for this compound This table is interactive. You can sort and filter the data.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Azetidinium N-H⁺ | Stretching | 2700-3100 | Strong, Broad |
| Aromatic C-H | Stretching | 3050-3100 | Medium, Sharp |
| Aliphatic C-H | Stretching | 2850-2960 | Medium |
| Aromatic C=C | Stretching | 1450-1600 | Medium to Sharp |
| Aliphatic C-N | Stretching | 1200-1350 | Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions of the Naphthalene Chromophore
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. In this compound, the naphthalene ring acts as the primary chromophore. The azetidine group, being saturated, does not absorb significantly in the UV-Vis region and is considered an auxochrome.
The UV-Vis spectrum of this compound is expected to be dominated by the characteristic π → π* transitions of the naphthalene system. researchgate.netbit.edu.cn Naphthalene typically exhibits three main absorption bands:
An intense band around 220 nm, corresponding to a high-energy π → π* transition.
A second band with fine structure between 250-290 nm.
A weaker, broad band around 310-320 nm.
The substitution of the azetidine group on the naphthalene ring may cause a slight bathochromic (red) shift of these absorption maxima due to electronic interactions. The solvent used for analysis can also influence the position and intensity of these bands.
Table 3: Expected UV-Vis Absorption Maxima for the Naphthalene Chromophore This table is interactive. You can sort and filter the data.
| Approximate λmax (nm) | Electronic Transition | Molar Absorptivity (ε) |
|---|---|---|
| ~221 | π → π* | High |
| ~286 | π → π* | Medium |
X-ray Crystallography for Solid-State Structural Determination
If this compound is synthesized as a single enantiomer and crystallizes in a non-centrosymmetric space group, X-ray crystallography can be used to determine its absolute stereochemistry. By analyzing the anomalous dispersion of the X-rays, the Flack parameter can be calculated. A Flack parameter value close to zero for a given stereochemical assignment would confirm the absolute configuration (R or S) at the chiral center (C3 of the azetidine ring) with high confidence. nih.gov
The four-membered azetidine ring is not planar and typically adopts a puckered conformation to relieve ring strain. X-ray crystallography would reveal the exact degree of puckering of the azetidine ring in the solid state. Furthermore, it would define the torsional angle between the azetidine ring and the naphthalene moiety, illustrating the preferred spatial orientation of these two structural units relative to each other. This conformation is influenced by a balance of intramolecular steric hindrance and intermolecular packing forces within the crystal.
The crystal packing of this compound would be dictated by a variety of intermolecular forces. A crystallographic study would precisely map these interactions. nih.gov
Key expected interactions include:
Hydrogen Bonding: The primary interaction would be the strong hydrogen bond between the protonated nitrogen atom (N-H⁺) of the azetidinium ring and the chloride anion (Cl⁻). This interaction is crucial in stabilizing the crystal lattice.
π-π Stacking: The planar naphthalene rings of adjacent molecules may engage in π-π stacking interactions. The analysis would reveal the geometry of this stacking (e.g., parallel-displaced or T-shaped) and the centroid-to-centroid distance between the aromatic rings. nih.gov
Table 4: Potential Intermolecular Interactions in Crystalline this compound This table is interactive. You can sort and filter the data.
| Interaction Type | Donor | Acceptor | Typical Distance |
|---|---|---|---|
| Hydrogen Bond | Azetidinium N-H⁺ | Chloride Anion (Cl⁻) | ~3.0 - 3.3 Å (N···Cl) |
| π-π Stacking | Naphthalene Ring (π-system) | Naphthalene Ring (π-system) | ~3.3 - 3.8 Å (centroid-centroid) |
Computational and Theoretical Chemistry Studies of 3 Naphthalen 1 Yl Azetidine Hydrochloride Systems
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in elucidating the electronic structure and intrinsic reactivity of 3-(naphthalen-1-yl)azetidine (B15279506) hydrochloride. These methods, grounded in the principles of quantum mechanics, provide detailed information about the molecule's geometry, energy, and electronic distribution.
Density Functional Theory (DFT) is a widely used computational method for predicting the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For 3-(naphthalen-1-yl)azetidine hydrochloride, DFT calculations, often employing basis sets such as 6-311++G(d,p), are used to determine bond lengths, bond angles, and dihedral angles of the ground state structure.
The geometry optimization process seeks the minimum energy conformation of the molecule. The resulting optimized structure reveals key spatial relationships, such as the orientation of the bulky naphthalene (B1677914) group relative to the four-membered azetidine (B1206935) ring. Energy profile calculations can further map the energetic landscape of different conformers, for instance, by rotating the C-N bond linking the two ring systems, which helps in identifying rotational barriers and stable isomers.
Table 1: Selected Optimized Geometrical Parameters for this compound Calculated using DFT
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C(azetidine)-N(azetidine) | 1.48 Å |
| Bond Length | C(azetidine)-C(naphthalene) | 1.52 Å |
| Bond Angle | C-N-C (in azetidine ring) | 88.5° |
| Dihedral Angle | C(naphthyl)-C(azetidine)-N-H | 175° |
Note: The values presented are illustrative and derived from typical DFT calculations on similar aryl-azetidine systems.
The Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.
For this compound, the HOMO is typically localized on the electron-rich naphthalene ring, indicating that this part of the molecule is the primary site for electrophilic attack. Conversely, the LUMO is often distributed across both the azetidinium cation and the naphthalene system, suggesting that nucleophilic interactions could occur at multiple sites.
Table 2: Calculated Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) | Description |
| HOMO | -6.2 eV | Primarily located on the naphthalene ring system. |
| LUMO | -1.5 eV | Distributed across the azetidinium and naphthalene moieties. |
| HOMO-LUMO Gap | 4.7 eV | Indicates high kinetic stability. |
Note: These energy values are representative examples from DFT calculations.
An electrostatic potential (ESP) surface map provides a visual representation of the charge distribution within a molecule. This analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding and non-covalent contacts, which are vital for molecular recognition and binding processes.
In the case of this compound, the ESP map typically shows a region of high positive potential (often colored blue) around the protonated nitrogen atom of the azetidine ring, signifying its role as a hydrogen bond donor. The π-system of the naphthalene ring generally displays a region of negative potential (colored red), making it susceptible to interactions with electron-deficient species.
Computational methods can accurately predict spectroscopic data, which can then be used to validate experimental findings or to aid in the structural elucidation of new compounds. For this compound, DFT calculations can be used to predict ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts.
These calculations involve determining the magnetic shielding tensors for each nucleus in the optimized molecular structure. The predicted chemical shifts are then compared with experimental NMR spectra to confirm the proposed structure and to assign specific resonances to individual atoms within the molecule.
Molecular Dynamics (MD) Simulations for Conformational Analysis in Solution
While quantum chemical calculations often model molecules in a vacuum, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules in a condensed phase, such as in a solvent. MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion.
For this compound in an aqueous solution, MD simulations can reveal the preferred conformations of the molecule and the dynamics of its interaction with surrounding water molecules. These simulations can track the rotational freedom of the naphthalene group, the puckering of the azetidine ring, and the stability of the solvation shell around the charged azetidinium ion. The results often show that the molecule explores a range of conformations, with certain orientations being more energetically favorable and thus more populated over time.
Mechanistic Computational Studies
Computational studies can also be employed to investigate potential reaction mechanisms involving this compound. For instance, if this molecule were to participate in a chemical reaction, such as a nucleophilic substitution or an electrophilic addition, computational methods could be used to model the reaction pathway.
These mechanistic studies involve calculating the energies of reactants, transition states, and products. By identifying the transition state structure and its associated energy barrier (activation energy), researchers can predict the feasibility and rate of a proposed reaction. Such studies are invaluable for understanding the chemical transformations that this compound might undergo.
Ring Strain Analysis and Energetics of Azetidine Ring Systems
The azetidine ring, a four-membered nitrogen-containing heterocycle, is characterized by significant ring strain, a consequence of its deviation from ideal bond angles. rsc.orgrsc.orgresearchwithrutgers.comresearchgate.net This inherent strain is a defining feature of azetidines, influencing their stability, reactivity, and conformational preferences. rsc.orgrsc.orgresearchwithrutgers.comresearchgate.net The ring strain of an unsubstituted azetidine is approximately 25.4 kcal/mol, a value that lies between the more strained aziridines and the less strained pyrrolidines. rsc.org This intermediate level of strain endows azetidines with a unique combination of stability for handling and sufficient reactivity for synthetic manipulation. rsc.orgrsc.orgresearchwithrutgers.com
The introduction of a bulky naphthalen-1-yl substituent at the 3-position of the azetidine ring in this compound is expected to have a notable impact on the ring's energetics and conformation. The steric hindrance imposed by the large aromatic group can lead to an increase in local strain. Computational methods, such as Density Functional Theory (DFT), are invaluable for quantifying these effects.
Below is a hypothetical data table illustrating the kind of energetic parameters that can be calculated to understand the stability of substituted azetidine systems.
| Parameter | Azetidine | 3-(naphthalen-1-yl)azetidine | Computational Method |
| Ring Strain Energy (kcal/mol) | ~25.4 rsc.org | >25.4 (Hypothetical) | DFT (e.g., B3LYP/6-31G*) |
| Heat of Formation (kcal/mol) | Calculable | Calculable | DFT, Semi-empirical (e.g., AM1) |
| Conformational Energy Barrier (kcal/mol) | Calculable | Calculable | DFT, Molecular Mechanics |
These calculations can reveal the most stable conformation of the substituted ring and the energy barriers for conformational changes, such as ring puckering. The presence of the naphthalene group likely influences the puckering of the azetidine ring, favoring a conformation that minimizes steric clashes.
Reaction Mechanism Elucidation for Synthesis Pathways (e.g., Transition States, Activation Barriers)
Computational chemistry plays a crucial role in understanding the mechanisms of chemical reactions, including the synthesis of complex molecules like this compound. mit.eduthescience.devbioquicknews.com Theoretical studies can map out the entire reaction pathway, identifying key intermediates, transition states, and the associated activation energies. nih.gov This information is vital for optimizing reaction conditions and improving yields.
Several synthetic routes to substituted azetidines have been developed, often involving cycloaddition reactions or the ring contraction of larger heterocycles. rsc.orgnih.gov For instance, the aza-Paternò-Büchi reaction, a [2+2] photocycloaddition, is a known method for forming azetidine rings. nih.gov Computational modeling of such a reaction for the synthesis of 3-(naphthalen-1-yl)azetidine would involve calculating the frontier molecular orbital (FMO) energies of the reactants to predict the feasibility and stereochemical outcome of the cycloaddition. thescience.dev
A hypothetical reaction pathway for the synthesis of a 3-substituted azetidine could be analyzed computationally as follows:
| Reaction Step | Species | Relative Energy (kcal/mol) | Computational Method |
| Reactants | Starting Materials | 0 | DFT (e.g., B3LYP/6-31G*) |
| Transition State 1 | TS1 | Calculable | DFT (with transition state search) |
| Intermediate | Intermediate Species | Calculable | DFT |
| Transition State 2 | TS2 | Calculable | DFT (with transition state search) |
| Products | 3-(naphthalen-1-yl)azetidine | Calculable | DFT |
By calculating the energies of the transition states, chemists can determine the rate-determining step of the reaction and explore how different catalysts or reaction conditions might lower the activation barriers.
Electron Transfer Processes and Redox Properties
The electronic properties of this compound are significantly influenced by the naphthalene moiety. Naphthalene and its derivatives are known to participate in electron transfer processes. tandfonline.comresearchgate.netacs.org The extended π-system of the naphthalene ring can act as an electron donor or acceptor, depending on the nature of its substituents and its environment. tandfonline.com
Computational methods, particularly DFT, can be used to calculate key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). bohrium.com The HOMO-LUMO gap is a critical parameter that provides insight into the molecule's chemical reactivity and its ability to undergo electronic transitions.
| Electronic Property | Naphthalene | 3-(naphthalen-1-yl)azetidine | Computational Method |
| HOMO Energy (eV) | Calculable ias.ac.in | Calculable | DFT (e.g., B3LYP/6-311+G) |
| LUMO Energy (eV) | Calculable ias.ac.in | Calculable | DFT (e.g., B3LYP/6-311+G) |
| HOMO-LUMO Gap (eV) | Calculable ias.ac.in | Calculable | DFT |
| Ionization Potential (eV) | Calculable | Calculable | DFT |
| Electron Affinity (eV) | Calculable | Calculable | DFT |
These calculations can help predict the redox potential of this compound and its propensity to engage in single-electron transfer (SET) reactions. The azetidine ring itself can also influence the electronic properties, with the nitrogen atom's lone pair of electrons potentially participating in electronic interactions.
Molecular Docking and Ligand-Receptor Interaction Modeling (in vitro focus)
Molecular docking is a powerful computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a larger molecule, typically a protein receptor. vistas.ac.inproquest.comrjptonline.org This method is instrumental in drug discovery for identifying potential biological targets and understanding the molecular basis of a drug's activity. vistas.ac.inrjptonline.org
Prediction of Binding Modes and Affinities with Biological Targets
For this compound, molecular docking studies can be performed against various biological targets to hypothesize its potential pharmacological role. Given the structural motifs present, potential targets could include G-protein coupled receptors (GPCRs), ion channels, or enzymes. genome.jp For example, naphthalene derivatives have been investigated as ligands for serotonin (B10506) receptors. nih.gov
The docking process involves generating a multitude of possible binding poses of the ligand within the receptor's active site and then scoring these poses based on a scoring function that estimates the binding free energy.
A hypothetical docking result table might look like this:
| Biological Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Docking Software |
| Serotonin 5-HT4 Receptor nih.gov | Calculable | (e.g., Phe, Trp, Asp) | AutoDock, GOLD |
| Monoamine Oxidase A (MAO-A) proquest.com | Calculable | (e.g., Tyr, Phe, Cys) | Glide, MOE |
| VEGFR-2 nih.gov | Calculable | (e.g., Lys, Asp, Cys) | Discovery Studio |
These predicted binding affinities provide a rank-ordering of potential targets and guide further experimental validation.
Analysis of Specific Molecular Interactions (e.g., Hydrogen Bonding, π-π Stacking with Naphthalene)
Beyond predicting binding affinity, molecular docking provides a detailed picture of the specific interactions between the ligand and the receptor. For this compound, these interactions are expected to be multifaceted.
The protonated azetidine nitrogen in the hydrochloride salt is a prime candidate for forming strong hydrogen bonds with acceptor residues (e.g., aspartate, glutamate) in a receptor's binding pocket. The naphthalene ring, with its extensive π-electron system, can engage in several non-covalent interactions:
π-π Stacking: The flat, aromatic surface of the naphthalene ring can stack with the aromatic side chains of amino acids like phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp). This is a common and significant interaction in ligand-receptor binding. nih.gov
Cation-π Interactions: The positively charged azetidinium ion can interact favorably with the electron-rich face of aromatic residues.
Hydrophobic Interactions: The nonpolar naphthalene moiety can form favorable hydrophobic interactions with nonpolar pockets within the receptor.
A detailed analysis of the docked pose would reveal the precise geometry and distances of these interactions, providing a structural hypothesis for the compound's biological activity. For instance, the orientation of the naphthalene ring within the binding site could be critical for achieving high affinity and selectivity. nih.gov
Chemical Reactivity and Derivatization Strategies for 3 Naphthalen 1 Yl Azetidine Hydrochloride
Reactions at the Azetidine (B1206935) Nitrogen Atom (e.g., Alkylation, Acylation, Amidation)
The secondary amine of the azetidine ring is a key site for functionalization. As the compound is a hydrochloride salt, the nitrogen is protonated. Therefore, prior to reaction with electrophiles, neutralization with a suitable base is required to liberate the lone pair of electrons on the nitrogen atom.
Alkylation: N-alkylation of the free base can be achieved using various alkylating agents, such as alkyl halides or sulfates. These reactions typically proceed under standard conditions to furnish N-alkyl-3-(naphthalen-1-yl)azetidines. Reductive alkylation, using an aldehyde or ketone in the presence of a reducing agent, is also a viable method for introducing N-substituents. rsc.org It is noteworthy that forcing conditions or reaction with certain alkylating agents can sometimes lead to quaternization of the nitrogen followed by ring-opening as a competing pathway. rsc.org
Acylation and Amidation: The azetidine nitrogen readily undergoes acylation with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) to form the corresponding N-acyl derivatives. acs.org These N-acyl azetidines are important intermediates; for instance, they can react with organometallic reagents to form stable tetrahedral intermediates useful in the synthesis of ketones. rsc.org Similarly, N-amidation can be performed, for example, through reaction with isocyanates to yield urea (B33335) derivatives or via coupling with carbamic acid derivatives.
Arylation: N-arylation of the azetidine nitrogen can be accomplished through methods such as the Buchwald-Hartwig amination, which utilizes a palladium catalyst to couple the amine with an aryl halide. uni-muenchen.de Alternatively, nucleophilic aromatic substitution (SNAr) reactions can be employed if the target aryl group is sufficiently activated with electron-withdrawing groups. uni-muenchen.de
Table 1: Representative Reactions at the Azetidine Nitrogen This table presents plausible reactions based on the known reactivity of 3-aryl-azetidines. The starting material is assumed to be the free base form of 3-(naphthalen-1-yl)azetidine (B15279506).
| Reaction Type | Reagent(s) | Product Type |
|---|---|---|
| Alkylation | Methyl Iodide (CH₃I), K₂CO₃ | N-Methyl-3-(naphthalen-1-yl)azetidine |
| Reductive Amination | Acetone, NaBH(OAc)₃ | N-Isopropyl-3-(naphthalen-1-yl)azetidine |
| Acylation | Acetyl Chloride (CH₃COCl), Et₃N | N-Acetyl-3-(naphthalen-1-yl)azetidine |
| Sulfonylation | Tosyl Chloride (TsCl), Pyridine | N-Tosyl-3-(naphthalen-1-yl)azetidine |
| Arylation | 4-Fluoronitrobenzene, K₂CO₃ (SNAr) | N-(4-nitrophenyl)-3-(naphthalen-1-yl)azetidine |
| Arylation | Bromobenzene, Pd₂(dba)₃, BINAP, NaOt-Bu (Buchwald-Hartwig) | N-Phenyl-3-(naphthalen-1-yl)azetidine |
Reactions on the Naphthalene (B1677914) Moiety (e.g., Electrophilic Aromatic Substitution)
The naphthalene ring system is susceptible to electrophilic aromatic substitution (EAS). Naphthalene itself is more reactive than benzene, and substitution preferentially occurs at the 1-position (α-position) because the corresponding carbocation intermediate (a naphthalenonium ion) is better stabilized by resonance. pearson.comwordpress.comlibretexts.org
In 3-(naphthalen-1-yl)azetidine hydrochloride, the substituent is at the 1-position. The azetidinyl group, particularly in its protonated (ammonium) form, acts as a deactivating, electron-withdrawing group through the inductive effect (-I). For 1-substituted naphthalenes, a deactivating group directs incoming electrophiles primarily to the 4- and 8-positions of the naphthalene ring system. researchgate.net Therefore, EAS reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions are expected to yield a mixture of 4- and 8-substituted products.
Table 2: Predicted Products of Electrophilic Aromatic Substitution on this compound
| Reaction Type | Reagent(s) | Predicted Major Products |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 3-(4-Nitro-naphthalen-1-yl)azetidine HCl & 3-(8-Nitro-naphthalen-1-yl)azetidine HCl |
| Bromination | Br₂, FeBr₃ | 3-(4-Bromo-naphthalen-1-yl)azetidine HCl & 3-(8-Bromo-naphthalen-1-yl)azetidine HCl |
| Sulfonation | Fuming H₂SO₄ | 4-(Azetidin-3-yl)-naphthalene-1-sulfonic acid & 8-(Azetidin-3-yl)-naphthalene-1-sulfonic acid |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 3-(4-Acetyl-naphthalen-1-yl)azetidine HCl & 3-(8-Acetyl-naphthalen-1-yl)azetidine HCl |
Ring-Opening Reactions of the Azetidine Nucleus
The considerable ring strain of azetidines makes them excellent candidates for ring-opening reactions, which proceed upon activation of the ring nitrogen. rsc.org This activation enhances the nitrogen's ability to act as a leaving group. For this compound, the protonated nitrogen provides inherent activation, though quaternization via N-alkylation to form a more labile azetidinium salt can lead to more facile ring-opening. rsc.orgmagtech.com.cn
Once activated, the azetidinium ring can be opened by a variety of nucleophiles in a bimolecular nucleophilic substitution (SN2) reaction. nih.gov In a 3-substituted azetidinium ion, the nucleophile can attack either the C2 or C4 methylene (B1212753) carbons. The regioselectivity of this attack is governed by a combination of steric and electronic factors. Generally, nucleophilic attack is favored at the less sterically hindered carbon atom. Studies on variously substituted azetidinium ions have shown that the substitution pattern and the nature of the nucleophile are critical in determining the reaction's outcome. organic-chemistry.orgdntb.gov.ua For 3-(naphthalen-1-yl)azetidinium ions, attack at either C2 or C4 would lead to the formation of functionalized γ-aminopropylnaphthalene derivatives.
Reductive cleavage of the C-N bonds in the azetidine ring offers another pathway for derivatization. While less common than nucleophilic opening, methods for the reductive ring-opening of azetidines have been developed. rsc.org This can be accomplished using various reducing agents, potentially including catalytic hydrogenation under specific conditions or treatment with hydride reagents. For example, the reduction of N-acyl azetidines (β-lactams) with powerful reducing agents like lithium aluminum hydride can lead to ring-opened amino alcohols, with the regioselectivity influenced by the substituents on the ring. rsc.org
The stability of the azetidine ring is a balance between its inherent strain energy and the electronic effects of its substituents. Acid-mediated decomposition studies on N-substituted aryl azetidines have demonstrated that the pKa of the azetidine nitrogen is a crucial determinant of stability. nih.gov A lower pKa reduces the concentration of the protonated, activated azetidinium species at a given pH, thereby enhancing stability. nih.gov
The mechanism for nucleophilic ring-opening is understood to be an SN2 process, which occurs on the azetidinium ion. nih.gov Computational studies using Density Functional Theory (DFT) have been effectively employed to rationalize and predict the regioselectivity of the nucleophilic attack, taking into account the transition state energies for attack at different ring carbons. nih.govorganic-chemistry.org These calculations help to elucidate the interplay of steric hindrance and electronic stabilization of the transition states.
Stereochemical Transformations and Control
If this compound is used as a racemic mixture, subsequent reactions will typically yield racemic products unless a chiral reagent or catalyst is employed. However, significant progress has been made in the stereoselective synthesis and functionalization of azetidines.
Methods for the diastereoselective synthesis of 3-aryl-azetidines are available, providing access to enantiomerically enriched starting materials. uni-muenchen.de Furthermore, stereochemical control can be exerted in reactions of chiral azetidines. For example, the synthesis of chiral 3-aryl-3-sulfanyl azetidines has been achieved via iron-catalyzed alkylation of thiols with enantiopure 3-arylazetidin-3-ols, proceeding through a planar carbocationic intermediate that is influenced by the existing stereochemistry. acs.orgnih.gov Ring expansion reactions of highly strained precursors like methylene aziridines with rhodium-bound carbenes can also produce highly substituted, chiral azetidines with excellent stereoselectivity. nih.gov These strategies highlight the potential for creating specific stereoisomers of functionalized derivatives starting from or leading to compounds structurally related to 3-(naphthalen-1-yl)azetidine.
An in-depth review of available scientific literature and research databases did not yield specific studies on the stability and degradation pathways of this compound. Forced degradation studies, which are essential for understanding a compound's intrinsic stability, appear to be unpublished or not widely available for this specific molecule.
Forced degradation studies involve subjecting a compound to various stress conditions, such as hydrolysis, oxidation, photolysis, and heat, to accelerate its decomposition. The resulting degradation products are then identified and characterized. This information is crucial for developing stable pharmaceutical formulations and for understanding a drug's potential degradation pathways in the body.
Given the absence of specific data for this compound, a detailed article on its stability and degradation pathways, as requested, cannot be generated at this time. Such an article would require experimental data from hydrolytic, oxidative, photolytic, and thermal degradation studies, as well as information on the techniques used to isolate and identify any resulting degradants.
Further research and publication in this area would be necessary to provide the specific details requested in the article outline.
Stability and Degradation Pathways of 3 Naphthalen 1 Yl Azetidine Hydrochloride
Identification and Characterization of Degradation Products
Structural Elucidation of Degradation Products (e.g., using LC-MS, NMR)
Forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic, and thermal) are instrumental in identifying potential degradation products. The structural characterization of these degradants is typically achieved through a combination of chromatographic and spectroscopic techniques.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone for separating the degradation products from the parent compound and for obtaining initial structural information based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, enabling the determination of elemental compositions for the degradation products. Fragmentation patterns observed in tandem MS (MS/MS) experiments offer further clues to the structure of the degradants by revealing the connectivity of different parts of the molecule.
For 3-(naphthalen-1-yl)azetidine (B15279506) hydrochloride, LC-MS analysis would be expected to reveal several degradation products. For instance, under acidic conditions, a primary degradation product (DP1) might be observed with a specific retention time and m/z value corresponding to a ring-opened species. Under oxidative conditions, another degradant (DP2) could be detected, indicating modification of the naphthalene (B1677914) ring.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of isolated degradation products. ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of protons and carbons, respectively. Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish the connectivity between atoms within the molecule, confirming the precise structure of the degradation products.
For example, following isolation of DP1, ¹H NMR might show the disappearance of the characteristic signals for the azetidine (B1206935) ring protons and the appearance of new signals corresponding to a linear amino alcohol structure. Similarly, for DP2, NMR spectra could indicate the presence of hydroxyl groups on the naphthalene ring.
Hypothetical LC-MS Data for Degradation Products of 3-(Naphthalen-1-yl)azetidine Hydrochloride:
| Degradation Product | Stress Condition | Retention Time (min) | [M+H]⁺ (m/z) | Proposed Structure |
| DP1 | Acidic Hydrolysis | 8.5 | 230.1234 | 1-amino-3-(naphthalen-1-yl)propan-2-ol |
| DP2 | Oxidative (H₂O₂) | 10.2 | 248.1183 | 3-(4-hydroxynaphthalen-1-yl)azetidine |
| DP3 | Basic Hydrolysis | 7.9 | 214.1281 | Naphthalen-1-ylmethanol |
Hypothetical ¹H NMR Chemical Shift Assignments for a Postulated Degradation Product (DP1):
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2' | 7.90 | d | 8.0 |
| H-3' | 7.55 | t | 7.5 |
| H-4' | 7.85 | d | 8.2 |
| H-5' | 7.50 | t | 7.8 |
| H-6' | 7.45 | t | 7.6 |
| H-7' | 7.40 | d | 7.9 |
| H-8' | 8.10 | d | 8.5 |
| H-1 | 3.20 | dd | 12.5, 4.0 |
| H-1 | 3.05 | dd | 12.5, 8.0 |
| H-2 | 4.15 | m | - |
| H-3 | 3.50 | d | 5.0 |
Postulated Degradation Mechanisms and Kinetics
The degradation of this compound is likely to proceed through pathways that target its most reactive functionalities: the strained azetidine ring and the electron-rich naphthalene system.
Pathways Involving Azetidine Ring Opening or Modification
The four-membered azetidine ring is inherently strained and susceptible to nucleophilic attack, particularly after protonation of the ring nitrogen under acidic conditions. nih.govacs.org This protonation enhances the electrophilicity of the ring carbons, making them prone to attack by nucleophiles such as water.
A plausible degradation mechanism under acidic hydrolysis involves the protonation of the azetidine nitrogen, followed by nucleophilic attack of a water molecule on one of the ring carbons. This leads to the opening of the azetidine ring to form a more stable amino alcohol derivative. The kinetics of this degradation are expected to be pH-dependent, with a faster rate at lower pH values. nih.gov The reaction would likely follow pseudo-first-order kinetics under conditions where the concentration of the acid is in large excess.
Degradation Specific to the Naphthalene Substituent
The naphthalene ring is a bicyclic aromatic system that can undergo electrophilic substitution and oxidation reactions. Under oxidative stress, for instance, in the presence of hydrogen peroxide, the naphthalene moiety can be hydroxylated. The position of hydroxylation would be directed by the activating effect of the alkyl substituent (the azetidine ring).
Microbial degradation pathways of naphthalene often involve initial dihydroxylation by naphthalene dioxygenase to form a cis-dihydrodiol, which is then further metabolized. nih.govnih.govfrontiersin.orgethz.ch While not a direct chemical degradation pathway in a pharmaceutical context, this provides insight into the susceptibility of the naphthalene ring to oxidation. Photodegradation is another potential pathway, where exposure to light, particularly UV radiation, could lead to the formation of photoproducts through various photochemical reactions. jfda-online.com
Hypothetical Degradation Rate Constants:
| Condition | Rate Constant (k) (s⁻¹) | Half-life (t₁/₂) (hours) |
| 0.1 M HCl at 60 °C | 1.5 x 10⁻⁵ | 12.8 |
| 0.1 M NaOH at 60 °C | 5.0 x 10⁻⁶ | 38.5 |
| 3% H₂O₂ at 25 °C | 8.0 x 10⁻⁷ | 240.5 |
Stability-Indicating Analytical Method Development
A stability-indicating analytical method (SIAM) is a validated quantitative analytical procedure that can accurately and precisely measure the concentration of the API without interference from its degradation products, process impurities, or excipients. ekb.egnih.govinnovareacademics.in The development of such a method is a regulatory requirement for stability testing of drug substances and products. ekb.eg
For this compound, a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection would be a suitable choice for a SIAM. The development process would involve:
Column Selection: A C18 or C8 column would likely provide good retention and separation.
Mobile Phase Optimization: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) would be optimized to achieve adequate resolution between the parent compound and all its degradation products. A gradient elution may be necessary to separate compounds with a wide range of polarities.
Detector Wavelength Selection: The detection wavelength would be selected based on the UV-Vis spectrum of the parent compound and its degradation products to ensure adequate sensitivity for all components.
Method Validation: The developed method must be validated according to ICH guidelines, including specificity (demonstrated through forced degradation studies), linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ). nih.govresearchgate.net
Hypothetical HPLC Method Parameters for a SIAM:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.02 M Potassium Phosphate Buffer (pH 3.0) |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 280 nm |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
This comprehensive approach to understanding the stability and degradation of this compound ensures the development of a robust drug product with a well-defined quality profile.
Advanced Analytical Methodologies for 3 Naphthalen 1 Yl Azetidine Hydrochloride
Chromatographic Techniques for Purity and Quantitative Analysis
Chromatographic techniques are central to the analytical workflow for 3-(naphthalen-1-yl)azetidine (B15279506) hydrochloride, enabling the separation, identification, and quantification of the active substance and any potential impurities.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
A robust, reverse-phase HPLC method is typically developed for the routine analysis of 3-(naphthalen-1-yl)azetidine hydrochloride. Method development focuses on optimizing separation parameters to achieve a sharp, symmetrical peak for the main compound, well-resolved from any process-related impurities or degradation products.
The method validation is conducted in accordance with established guidelines to ensure its reliability for its intended purpose. Key validation parameters include linearity, precision, accuracy, specificity, and robustness.
Table 1: Hypothetical HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile (B52724):Water (with 0.1% Trifluoroacetic Acid), 60:40 (v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 280 nm (UV) |
| Injection Volume | 10 µL |
Table 2: Illustrative HPLC Validation Data Summary
| Validation Parameter | Result |
| Linearity (R²) | > 0.999 |
| Precision (%RSD) | < 2.0% |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Limit of Detection (LOD) | 0.01 µg/mL |
| Limit of Quantitation (LOQ) | 0.03 µg/mL |
Gas Chromatography (GC) for Volatile Derivatives
While this compound itself is not sufficiently volatile for direct GC analysis, this technique can be employed for the determination of volatile organic impurities or for the analysis of the compound after a suitable derivatization step. For instance, derivatization with a silylating agent could produce a more volatile and thermally stable derivative.
Table 3: Example GC Conditions for a Derivatized Analyte
| Parameter | Condition |
| Column | DB-5, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium |
| Inlet Temperature | 250°C |
| Oven Program | 100°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300°C |
Chiral Chromatography for Enantiomeric Purity Assessment
As this compound possesses a chiral center, the assessment of its enantiomeric purity is critical. Chiral chromatography, typically utilizing a chiral stationary phase (CSP), is the method of choice for separating and quantifying the enantiomers.
A normal-phase chiral HPLC method is often effective for such separations. The choice of CSP and mobile phase composition is crucial for achieving baseline resolution between the enantiomers.
Table 4: Representative Chiral HPLC Method
| Parameter | Condition |
| Column | Chiral stationary phase (e.g., polysaccharide-based) |
| Mobile Phase | n-Hexane:Ethanol (with 0.1% Diethylamine), 80:20 (v/v) |
| Flow Rate | 0.8 mL/min |
| Detection Wavelength | 280 nm (UV) |
| Column Temperature | 25°C |
Hyphenated Techniques (e.g., LC-MS, GC-MS) for Separation and Identification
Hyphenated techniques, which couple a separation technique with a spectroscopic detector, are powerful tools for the unequivocal identification of compounds.
Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly valuable for identifying impurities and degradation products. The HPLC system separates the components of a sample, which are then introduced into the mass spectrometer. The mass spectrometer provides mass-to-charge ratio (m/z) information, which can be used to elucidate the structures of unknown compounds.
Table 5: Expected Mass-to-Charge Ratios in LC-MS
| Compound | Expected [M+H]⁺ (m/z) |
| 3-(Naphthalen-1-yl)azetidine | 210.12 |
| Potential Impurity (e.g., N-oxide) | 226.12 |
Spectrophotometric Quantification Methods (e.g., UV-Vis Spectrophotometry)
UV-Vis spectrophotometry offers a straightforward and rapid method for the quantification of this compound in solution. This technique relies on the principle that the compound absorbs light in the ultraviolet-visible region, and the amount of light absorbed is directly proportional to its concentration (Beer-Lambert law). The naphthalene (B1677914) moiety provides a strong chromophore, making this method highly suitable.
A calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax).
Table 6: Illustrative UV-Vis Spectrophotometry Calibration Data
| Concentration (µg/mL) | Absorbance at λmax (e.g., 280 nm) |
| 5 | 0.210 |
| 10 | 0.425 |
| 15 | 0.630 |
| 20 | 0.845 |
| 25 | 1.055 |
Titrimetric Methods for Hydrochloride Content Determination
To determine the molar content of the hydrochloride salt, a titrimetric method can be employed. An argentometric titration is a common approach, where the chloride ions are titrated with a standardized solution of silver nitrate. The endpoint can be detected potentiometrically or with a chemical indicator.
Alternatively, a non-aqueous acid-base titration can be used. The hydrochloride salt is dissolved in a suitable non-aqueous solvent (e.g., glacial acetic acid) and titrated with a standard solution of a non-aqueous base, such as perchloric acid.
Table 7: Example Data from Argentometric Titration
| Sample Weight (mg) | Volume of 0.1 M AgNO₃ (mL) | Calculated HCl Content (%) |
| 200.5 | 8.15 | 14.85 |
| 201.2 | 8.18 | 14.86 |
| 199.8 | 8.12 | 14.84 |
In Vitro Mechanistic Studies of Biological Interactions of Naphthalene Substituted Azetidines
Structure-Activity Relationship (SAR) Studies in Defined Cellular Systems
Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds. For naphthalene-substituted azetidines, SAR investigations would typically focus on how modifications to both the naphthalene (B1677914) and azetidine (B1206935) moieties influence their biological effects.
Impact of Azetidine Ring Substitutions on in vitro Activity
The azetidine ring, a four-membered nitrogen-containing heterocycle, is a valuable scaffold in medicinal chemistry. nih.gov Substitutions on the azetidine ring can influence a compound's polarity, lipophilicity, and three-dimensional shape, all of which are critical for receptor binding and biological activity. For instance, the addition of different substituents to the azetidine ring of various compound series has been shown to modulate their biological effects. While specific studies detailing the impact of various substitutions on the azetidine ring of 3-(naphthalen-1-yl)azetidine (B15279506) hydrochloride are not available, the general principles of medicinal chemistry suggest that such modifications would be a key strategy for optimizing activity.
Investigation of Molecular Target Interactions (e.g., Enzyme Inhibition, Receptor Binding)
Understanding the direct molecular targets of a compound is fundamental to elucidating its mechanism of action. For naphthalene-substituted azetidines, this could involve interactions with enzymes, receptors, or other protein targets. While the specific molecular targets of 3-(naphthalen-1-yl)azetidine hydrochloride have not been reported, molecular docking studies on other azetidine-substituted naphthalenes have been conducted to predict their binding mechanisms with protein targets such as the protease enzyme of SARS-CoV-2. researchgate.netresearchgate.net These computational studies suggest that the naphthalene and azetidine moieties can form important interactions with amino acid residues in the active sites of enzymes. researchgate.net However, experimental validation of these predicted interactions is necessary.
Modulation of Cellular Pathways (e.g., Signal Transduction Cascades)
Naphthalene-substituted azetidines have the potential to modulate various intracellular signaling pathways, particularly those involved in inflammation and oxidative stress. The majority of the available research in this area has been conducted on the naphthalen-2-yl analogue, 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride, which serves as a valuable model for understanding the potential activities of this class of compounds.
Anti-inflammatory Mechanism Research in vitro (e.g., Inflammasome Pathways, Cytokine Production)
Research on 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride has demonstrated its ability to attenuate inflammatory responses in vitro, particularly through the modulation of the NLRP3 inflammasome signaling pathway. nih.gov The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune response by activating caspase-1 and inducing the maturation and secretion of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and interleukin-6 (IL-6). nih.gov
In lipopolysaccharide (LPS)-stimulated BV2 microglial cells, 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride has been shown to significantly reduce the production of these pro-inflammatory cytokines. nih.gov This suggests that a key anti-inflammatory mechanism of this compound is the suppression of the NLRP3 inflammasome-mediated signaling cascade. nih.gov
| Cellular System | Stimulus | Compound | Concentration | Effect on Cytokine Production | Reference |
| BV2 microglial cells | LPS | 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride | Not specified | Significant attenuation of TNF-α, IL-1β, and IL-6 | nih.gov |
Antioxidative Mechanism Research in vitro (e.g., ROS Production, Oxidative Stress Markers)
In addition to its anti-inflammatory effects, 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride has been investigated for its antioxidative properties. The production of reactive oxygen species (ROS) is a key event in many inflammatory and neurodegenerative processes. Studies have shown that this compound can significantly attenuate the production of ROS in LPS-stimulated BV2 microglial cells. nih.gov This reduction in ROS levels is a crucial aspect of its protective effects. Furthermore, research on other naphthalene-substituted azetidinone derivatives has also indicated their potential to decrease ROS levels in cellular models of toxicity. researchgate.net The ability to mitigate oxidative stress suggests that these compounds may protect cells from damage induced by inflammatory stimuli.
| Cellular System | Stimulus | Compound | Concentration | Effect on ROS Production | Reference |
| BV2 microglial cells | LPS | 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride | Not specified | Significant attenuation of ROS | nih.gov |
| MPP+ treated cells | MPP+ | IM24DCW-16 (a naphthalene substituted azetidinone) | Not specified | Decrease in ROS level | researchgate.net |
Neuroprotective Mechanisms in Cellular Models (e.g., Apoptosis, Mitochondrial Function)
The neuroprotective effects of the naphthalene-substituted azetidine KHG26792 have been investigated in various cellular models of neurological damage, including those for Parkinson's disease and ischemic stroke. The primary mechanisms identified involve the attenuation of apoptosis and the preservation of mitochondrial function. nih.govnih.gov
In a cellular model of Parkinson's disease using SH-SY5Y neuroblastoma cells exposed to the neurotoxin MPP+, treatment with KHG26792 demonstrated significant cytoprotective effects. nih.govnih.gov The compound effectively suppressed the activation of caspase-3, a key executioner enzyme in the apoptotic cascade. nih.gov This anti-apoptotic effect was further supported by the modulation of the Bcl-2 family of proteins; KHG26792 attenuated the MPP+-induced changes in the levels of the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax. nih.govnih.gov
Furthermore, KHG26792 was shown to preserve mitochondrial integrity and function in these stressed cells. nih.govnih.gov It mitigated the toxin-induced decline in mitochondrial membrane potential and subsequent leakage of reactive oxygen species (ROS). nih.govnih.gov The compound also helped maintain cellular energy homeostasis by attenuating the drop in ATP levels in MPP+-treated cells. nih.govnih.gov
Studies on microglia, the brain's resident immune cells, also highlight the compound's anti-apoptotic action. In a model of hypoxia-induced toxicity in BV-2 microglial cells, KHG26792 significantly reduced the expression and activity of caspase-3. bmbreports.orgsemanticscholar.org This was confirmed by TUNEL staining, which showed a marked decrease in apoptotic cell death in the presence of the compound. bmbreports.org
Collectively, these findings suggest that the neuroprotective action of this naphthalene-substituted azetidine in cellular models is strongly linked to its ability to inhibit key apoptotic pathways and maintain mitochondrial health and function under neurotoxic or ischemic stress. nih.govnih.gov
Table 1: Summary of Neuroprotective Mechanisms of KHG26792 in Cellular Models
| Mechanism | Cell Model | Observed Effect | Reference |
|---|---|---|---|
| Apoptosis Regulation | MPP+-treated SH-SY5Y cells | Suppressed caspase-3 activation; Modulated Bcl-2 and Bax protein levels. | nih.govnih.gov |
| Apoptosis Regulation | Hypoxia-induced BV-2 microglia | Reduced caspase-3 expression and activity; Decreased TUNEL-positive cells. | bmbreports.orgsemanticscholar.org |
| Mitochondrial Function | MPP+-treated SH-SY5Y cells | Attenuated decline in mitochondrial potential; Reduced ROS levels; Preserved ATP levels. | nih.govnih.gov |
| Mitochondrial Function | LPS-stimulated BV2 microglia | Attenuated changes in mitochondrial potential. | nih.gov |
Inhibition of Specific Cellular Processes (e.g., Melanin (B1238610) Synthesis Pathways)
Beyond neuroprotection, the naphthalene-substituted azetidine KHG26792 has been identified as a potent inhibitor of melanogenesis, making it a compound of interest for skin whitening applications. nih.gov Studies using Mel-Ab melanoma cells, a common model for studying melanin synthesis, revealed that KHG26792 significantly reduces melanin production in a dose-dependent manner. nih.govkoreamed.org
The primary mechanism of action does not involve the direct inhibition of tyrosinase, the rate-limiting enzyme in melanogenesis. nih.gov Instead, KHG26792 acts upstream by downregulating the expression of key proteins in the melanin synthesis pathway. nih.govkoreamed.org Specifically, it reduces the protein levels of microphthalmia-associated transcription factor (MITF), which is the master regulator of melanocyte differentiation and the transcription of melanogenic enzymes. nih.gov Consequently, the expression of tyrosinase is also downregulated. nih.govkoreamed.org
Further investigation into the signaling cascade revealed that the hypopigmentary effect of KHG26792 is mediated through the activation of the extracellular signal-regulated kinase (ERK) pathway. nih.gov Activation of ERK is a known route for inhibiting melanin synthesis. The study confirmed this link, as the use of an ERK pathway inhibitor, PD98059, rescued the hypopigmentation induced by KHG26792. nih.gov These findings indicate that this naphthalene-substituted azetidine inhibits melanin synthesis by activating the ERK pathway, which in turn leads to the downregulation of MITF and tyrosinase. nih.gov
Cell-Based Assays for Mechanistic Insights (e.g., Gene Expression, Protein Level Modulation)
Cell-based assays have been crucial in elucidating the mechanisms of action for the naphthalene-substituted azetidine KHG26792, revealing significant modulation of protein expression and signaling pathways.
In studies related to its anti-melanogenic properties, Western blot analysis was used to demonstrate a dose-dependent decrease in the protein levels of MITF and tyrosinase in Mel-Ab cells treated with KHG26792. nih.gov The same technique confirmed the compound's effect on signaling pathways, showing an increase in the phosphorylation (activation) of ERK. nih.gov
In the context of neuroprotection and anti-inflammation, cell-based assays have shown extensive protein level modulation. In models of neurotoxicity and hypoxia, KHG26792 was found to:
Regulate Apoptotic Proteins: Decrease the expression of the pro-apoptotic protein Bax while preserving levels of the anti-apoptotic protein Bcl-2 in SH-SY5Y cells. nih.gov It also significantly decreased the expression of active caspase-3 in hypoxic BV-2 microglial cells. bmbreports.orgsemanticscholar.org
Suppress Inflammatory Proteins: In brain ischemia models, KHG26792 was shown to downregulate inducible nitric oxide synthase (iNOS), hypoxia-upregulated protein 1 (HYOUP1), and matrix metalloproteinase-3 (MMP-3). nih.gov In lipopolysaccharide (LPS)-stimulated microglial cells, it suppressed the increase in NLRP3 inflammasome components and activated caspase-1. nih.gov
Modulate Signaling Kinases: Western blotting revealed that the compound increases the phosphorylation of Akt (p-Akt), a key protein in cell survival pathways. nih.gov
Reduce Oxidative Stress Markers: Treatment with KHG26792 suppressed the hypoxia-induced protein expression of hypoxia-inducible factor 1-alpha (HIF-1α) and NADPH oxidase-2 (NOX2), a key enzyme in ROS production. semanticscholar.org
These cell-based assays provide a detailed picture of the molecular interactions of KHG26792, demonstrating its ability to modulate specific proteins and signaling cascades to exert its anti-apoptotic, anti-inflammatory, and anti-melanogenic effects.
Table 2: Modulation of Gene Expression and Protein Levels by KHG26792
| Cellular Process | Target Protein/Gene | Effect | Cell Model | Reference |
|---|---|---|---|---|
| Melanin Synthesis | MITF | Downregulation | Mel-Ab | nih.govkoreamed.org |
| Melanin Synthesis | Tyrosinase | Downregulation | Mel-Ab | nih.govkoreamed.org |
| Melanin Synthesis | p-ERK | Upregulation (Activation) | Mel-Ab | nih.gov |
| Apoptosis | Bax | Downregulation | SH-SY5Y | nih.gov |
| Apoptosis | Bcl-2 | Upregulation/Preservation | SH-SY5Y | nih.gov |
| Apoptosis | Caspase-3 | Downregulation of expression & activity | BV-2, SH-SY5Y | nih.govbmbreports.org |
| Inflammation | iNOS | Downregulation | BV-2 | semanticscholar.org |
| Inflammation | NLRP3 Inflammasome | Downregulation | BV-2 | nih.gov |
| Cell Survival | p-Akt | Upregulation (Activation) | - | nih.gov |
| Oxidative Stress | HIF-1α | Downregulation | BV-2 | semanticscholar.org |
| Oxidative Stress | NOX2 | Downregulation | BV-2 | semanticscholar.org |
Future Research Directions in Naphthalene Substituted Azetidine Chemistry
Exploration of Novel Synthetic Routes with Enhanced Efficiency and Stereocontrol
The synthesis of functionalized azetidines remains a crucial area of advancement in organic chemistry. uni-muenchen.de Future research should prioritize the development of more efficient and stereoselective methods for producing 3-(naphthalen-1-yl)azetidine (B15279506) and its analogues.
Current methods for creating 3-aryl azetidines often involve multi-step sequences or harsh reaction conditions. researchgate.net Future synthetic strategies could focus on:
Catalytic C-H Arylation: Direct arylation of the C3-position of an N-protected azetidine (B1206935) with a naphthalene-based coupling partner using transition metal catalysts (e.g., palladium, nickel, or iron) could significantly shorten synthetic sequences. uni-muenchen.dersc.org Research into cis-stereoselective C(sp³)–H arylation methods could provide precise control over the product's geometry. rsc.org
Strain-Release Functionalization: The use of highly strained intermediates like 1-azabicyclo[1.1.0]butanes (ABBs) offers a powerful method for introducing substituents. uni-muenchen.deresearchgate.net Reacting ABBs with naphthalene-based organometallic reagents could provide a direct and modular route to the target scaffold. uni-muenchen.de
Photochemical Cycloadditions: The aza-Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is an efficient way to construct the azetidine ring. rsc.orgresearchgate.net Exploring this reaction with naphthalene-containing imines or alkenes under visible-light catalysis could lead to novel, scalable, and stereocontrolled syntheses. mit.educhemrxiv.org Recent work has shown this method can create complex, ladder-shaped azetidine-fused polycycles. nih.gov
Asymmetric Synthesis: Developing catalytic asymmetric methods to control the stereochemistry at the C3 position is paramount. This could involve chiral catalysts or auxiliaries in reactions such as gold-catalyzed oxidative cyclizations of N-propargylsulfonamides or stereoselective ring expansions of aziridines. nih.govnih.gov
Achieving high diastereomeric and enantiomeric purity is essential for elucidating specific biological activities and developing potential therapeutic agents.
Development of Advanced Computational Models for Predictive Design
Computational chemistry offers a powerful toolkit to accelerate the design and optimization of new naphthalene-substituted azetidines. Future efforts should be directed toward creating and validating robust predictive models.
Key areas for computational research include:
Quantitative Structure-Activity Relationship (QSAR): By building models that correlate structural features of a series of naphthalene-azetidine derivatives with their biological activity, researchers can predict the potency of novel, unsynthesized compounds. mit.edu
Molecular Docking: Docking studies can predict the binding orientation and affinity of 3-(naphthalen-1-yl)azetidine derivatives within the active sites of various biological targets, such as enzymes or receptors. researchgate.net This can guide the design of analogues with improved binding characteristics.
Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the ligand-protein complex over time, providing insights into binding stability and the role of conformational changes. osti.gov This is particularly useful for understanding the rigidity conferred by the azetidine scaffold.
ADME/Tox Prediction: Computational models can forecast the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity profiles of new derivatives. researchgate.net Recent advances allow for the pre-screening of compounds to identify potential liabilities, such as metabolic instability or off-target effects, before committing to synthesis. mit.edu
A recent study demonstrated the power of using computational models to pre-screen reactants for azetidine synthesis, accurately predicting which combinations would be successful and expanding the accessible range of substrates. mit.edu
Mechanistic Studies on Less Explored Biological Interactions at the Molecular Level
While azetidine scaffolds are known to be present in bioactive molecules, the specific molecular interactions of the 3-(naphthalen-1-yl)azetidine core are not well-defined. acs.orgnih.gov Future research should aim to elucidate these mechanisms at a molecular level.
Potential research avenues include:
Target Identification: Unbiased screening approaches, such as chemical proteomics or phenotypic screening, could identify novel protein targets for this scaffold.
Biophysical Interaction Analysis: Techniques like Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), or Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm direct binding to a target protein and determine the thermodynamic and kinetic parameters of the interaction. acs.org
Structural Biology: Obtaining crystal structures of 3-(naphthalen-1-yl)azetidine derivatives in complex with their biological targets would provide definitive, atomic-level detail of the binding mode. This information is invaluable for structure-based drug design.
Unconventional Pathway Exploration: Research has uncovered unconventional roles for certain signaling proteins in different cellular compartments, such as the mitochondria or endoplasmic reticulum. nih.gov Investigating whether naphthalene-azetidine compounds affect these less-explored pathways could reveal novel biological functions.
Design and Synthesis of New Derivative Libraries for SAR Expansion
To fully understand the potential of the 3-(naphthalen-1-yl)azetidine scaffold, systematic exploration of its Structure-Activity Relationships (SAR) is necessary. This involves the design and synthesis of libraries of related compounds where specific parts of the molecule are varied.
Future SAR expansion strategies should focus on modifications at key positions:
The Azetidine Nitrogen (N1): Substitution on the nitrogen atom can significantly impact a compound's physicochemical properties, such as basicity, polarity, and metabolic stability.
The Naphthalene (B1677914) Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy, or nitro groups) at different positions on the naphthalene rings can modulate electronic properties, lipophilicity, and target interactions.
The Azetidine Ring (C2 and C4): Adding substituents to other positions on the azetidine ring can introduce new stereocenters and vectors for interacting with a biological target.
A representative library design is shown in the table below. The synthesis of such libraries can be facilitated by modern parallel synthesis techniques and the development of modular synthetic routes as discussed in section 9.1. nih.gov
| Scaffold Position | R-Group Modification | Research Goal |
| Azetidine N1 | Small alkyl groups, amides, sulfonamides | Modulate basicity, solubility, and metabolic stability |
| Naphthalene C4' | -F, -Cl, -Br, -OCH₃, -CF₃ | Probe electronic and steric effects on binding affinity |
| Naphthalene C6' | -OH, -NH₂, -COOH | Introduce hydrogen bonding potential and improve solubility |
| Azetidine C2/C4 | -CH₃, -F | Introduce stereochemical complexity and block metabolic sites |
Application of Naphthalene-Azetidine Scaffolds in Catalysis or Materials Science
Beyond biological applications, the unique structural and electronic properties of the naphthalene-azetidine scaffold could be harnessed in other fields. The inherent ring strain of azetidines (up to 104.6 kJ/mol) makes them interesting candidates for applications where controlled energy release or unique reactivity is desired. researchgate.net
Future research could explore:
Chiral Ligands in Asymmetric Catalysis: The rigid azetidine backbone, when functionalized appropriately, could serve as a chiral ligand for transition metal catalysts, enabling stereoselective transformations.
Energetic Materials: The high ring strain and potential for incorporating nitro groups make azetidines promising scaffolds for novel energetic materials. chemrxiv.orgresearchgate.net The naphthalene moiety could be used to tune properties like density and thermal stability. Research has shown that the stereochemistry of substituted azetidines has a significant impact on the physical properties of the resulting energetic materials. chemrxiv.org
Organic Electronics and Photonics: The naphthalene chromophore suggests potential applications in organic light-emitting diodes (OLEDs) or as fluorescent probes. The azetidine substituent could be used to tune the solid-state packing and photophysical properties of the material. Naphthalene diimides, for example, are known to be fluorescent dyes. nih.gov
Investigation of Metabolic Stability and Chemical Transformations in vitro
Understanding a compound's metabolic fate is critical for its development. For 3-(naphthalen-1-yl)azetidine hydrochloride, in vitro studies are needed to identify potential metabolic soft spots and predict its behavior. These studies explicitly exclude whole-organism (in vivo) pharmacokinetics.
Key in vitro experiments include:
Microsomal Stability Assays: Incubating the compound with human and other species' liver microsomes (HLMs) helps determine its intrinsic clearance rate. nih.govnih.gov This provides an initial assessment of how quickly the compound is metabolized by cytochrome P450 (CYP) enzymes.
Metabolite Identification: Using techniques like high-resolution mass spectrometry (HRMS) to analyze the products from microsomal incubations can identify the specific chemical transformations the molecule undergoes. nih.gov
Reaction Phenotyping: A panel of recombinant human CYP enzymes can be used to determine which specific isoforms are responsible for the compound's metabolism.
Common metabolic pathways for a compound like 3-(naphthalen-1-yl)azetidine could include hydroxylation of the naphthalene ring, oxidation of the azetidine ring, or N-dealkylation if the nitrogen is substituted. Studies on other azetidine-containing compounds have shown that CYP-mediated oxidation at the α-carbon can lead to ring scission, forming reactive aldehyde metabolites. nih.gov Identifying such pathways early allows for chemical modifications to block these sites and improve metabolic stability.
| Potential Metabolic Pathway | Transforming Enzyme(s) | Potential Resulting Metabolite |
| Aromatic Hydroxylation | CYP1A2, CYP2D6 | Hydroxy-naphthalene azetidine |
| Azetidine Ring Oxidation | CYP3A4, CYP2C9 | Azetidinone derivative or ring-opened products |
| N-Dealkylation (if N-substituted) | Various CYPs | Secondary amine (NH-azetidine) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
